molecular formula C14H18N2O B14203043 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one CAS No. 900500-80-3

4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B14203043
CAS No.: 900500-80-3
M. Wt: 230.31 g/mol
InChI Key: KLCQWOFQWQGXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cyclohexadienone moiety The presence of a pentyl group attached to the pyrazole ring further distinguishes it from other pyrazolones

Preparation Methods

The synthesis of 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of a pentyl-substituted hydrazine with a cyclohexadienone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from this reaction are reduced pyrazolone derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or cyclohexadienone rings are replaced with other groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

    Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme functions and pathways.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer properties.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced levels of reactive oxygen species and decreased cellular damage .

Comparison with Similar Compounds

4-(5-Pentyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one can be compared with other pyrazolone derivatives, such as 3-methyl-1-phenyl-2-pyrazolin-5-one and 1,3-dimethyl-5-pyrazolone. While these compounds share a similar core structure, the presence of different substituents on the pyrazole ring imparts unique chemical and biological properties to each compound. For instance, the pentyl group in this compound enhances its lipophilicity, making it more suitable for applications that require membrane permeability .

Properties

CAS No.

900500-80-3

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-(5-pentyl-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C14H18N2O/c1-2-3-4-5-12-10-14(16-15-12)11-6-8-13(17)9-7-11/h6-10,17H,2-5H2,1H3,(H,15,16)

InChI Key

KLCQWOFQWQGXNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NN1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.